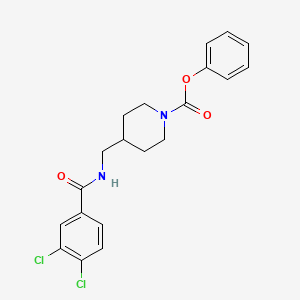
Phenyl 4-((3,4-dichlorobenzamido)methyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds often involves complex chemical reactions. For instance, the synthesis of ethyl 4-(4-substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves a stirred solution of substituted aldehyde, ethyl acetoacetate, and urea in ethanol, treated with concentrated hydrochloric acid and heated to reflux .Aplicaciones Científicas De Investigación
Cancer Treatment
Phenyl 4-((3,4-dichlorobenzamido)methyl)piperidine-1-carboxylate derivatives show potential in cancer treatment. An example includes compounds inhibiting Aurora A kinase, which may be useful in cancer therapies (ロバート ヘンリー,ジェームズ, 2006).
Soluble Epoxide Hydrolase Inhibition
These compounds have been identified as inhibitors of soluble epoxide hydrolase, a critical enzyme in various biological processes. They have shown significant potency and selectivity in this role, indicating their potential use in disease models (R. Thalji et al., 2013).
HIV-1 Inhibition
Research has shown that certain piperidine-4-carboxamide derivatives, like Phenyl 4-((3,4-dichlorobenzamido)methyl)piperidine-1-carboxylate, are effective in inhibiting the replication of CCR5-using HIV-1 strains in human cells. This indicates a potential application in HIV-1 treatment (S. Imamura et al., 2006).
Antihistaminic Activity
Compounds with the phenylpiperidine structure have been studied for their antihistaminic activity. This is important in the development of new drugs for allergies and related conditions (O. Peeters et al., 1994).
Brain-Specific Delivery Systems
These compounds have been evaluated for their potential in brain-specific delivery of radiopharmaceuticals, indicating their use in imaging and treatment of brain-related disorders (M. Tedjamulia et al., 1985).
Beta(3) Agonists
Novel sulfonamides with the phenylpiperidine structure have been developed as potent and selective beta(3) adrenergic receptor agonists. This has implications in treating conditions like obesity and diabetes (B. Hu et al., 2001).
Anti-Angiogenic and DNA Cleavage Activities
Some derivatives have shown significant anti-angiogenic and DNA cleavage activities, suggesting their use in cancer treatment and other related medical fields (Vinaya Kambappa et al., 2017).
Anti-Acetylcholinesterase Activity
These compounds have been studied for their anti-acetylcholinesterase activity, which is crucial in treating neurodegenerative diseases like Alzheimer's (H. Sugimoto et al., 1992).
Propiedades
IUPAC Name |
phenyl 4-[[(3,4-dichlorobenzoyl)amino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl2N2O3/c21-17-7-6-15(12-18(17)22)19(25)23-13-14-8-10-24(11-9-14)20(26)27-16-4-2-1-3-5-16/h1-7,12,14H,8-11,13H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPFQZVZOKPYRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC(=C(C=C2)Cl)Cl)C(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyanobutyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide](/img/structure/B2954346.png)
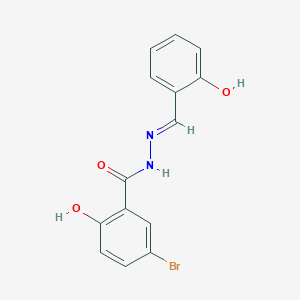
![N-[(1-Aminocyclohexyl)methyl]-2-cyclohexyl-1,3-oxazole-4-carboxamide;dihydrochloride](/img/structure/B2954349.png)
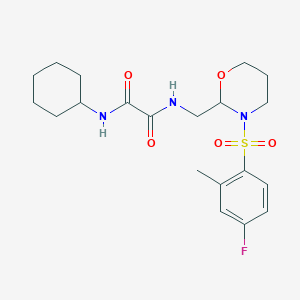
![N-[4-(1,5-Dioxa-9-azaspiro[5.5]undecane-9-carbonyl)phenyl]prop-2-enamide](/img/structure/B2954352.png)
![6-Chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid hydrochloride](/img/structure/B2954353.png)
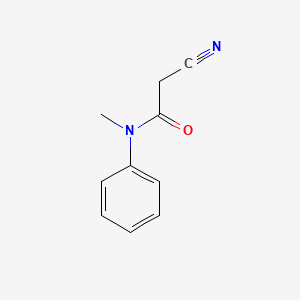
![N-([2,3'-bipyridin]-5-ylmethyl)butyramide](/img/structure/B2954355.png)
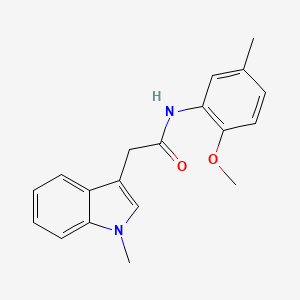


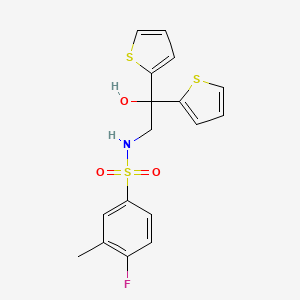
![N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2954366.png)
